N-cyclohexyl-4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazine-1-carboxamide
Overview
Description
“N-cyclohexyl-4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazine-1-carboxamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The compound also includes a pyridazine ring, which is a less common feature but is found in some drugs and research compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperazine and pyridazine rings will contribute to the rigidity of the molecule, while the ethoxyphenyl and cyclohexyl groups may add some flexibility .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could make the compound basic, while the ethoxyphenyl group could potentially increase its lipophilicity .Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that similar compounds interact with their targets to inhibit their function . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
It’s known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may affect the biochemical pathways of this bacterium.
Pharmacokinetics
Similar compounds were evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells . The results indicate that the compounds are non-toxic to human cells , which is a positive indicator of their potential bioavailability and safety.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have a bactericidal or bacteriostatic effect on this bacterium.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. It’s worth noting that similar compounds have been evaluated for their anti-tubercular activity , suggesting that they may be effective in the complex and variable environments within the human body where Mycobacterium tuberculosis can reside.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-cyclohexyl-4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2/c1-2-30-20-10-8-18(9-11-20)21-12-13-22(26-25-21)27-14-16-28(17-15-27)23(29)24-19-6-4-3-5-7-19/h8-13,19H,2-7,14-17H2,1H3,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVHFKJFLSVMJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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